Ethyl 2,3-dichloroisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOGHVYYXXTYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673269 | |
| Record name | Ethyl 2,3-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-03-1 | |
| Record name | Ethyl 2,3-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,3-dichloropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2,3 Dichloroisonicotinate and Its Structural Congeners
Established Reaction Pathways to Halogenated Isonicotinic Acids
The traditional synthesis of halogenated isonicotinic acids, the precursors to their corresponding esters, often involves multi-step sequences that strategically introduce the desired functional groups onto the pyridine (B92270) ring.
Strategic Functionalization of Pyridine Rings
The introduction of halogen substituents onto the pyridine core is a critical step. One established method involves the Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt intermediate. For the synthesis of a 2,3-dihalopyridine structure, a plausible starting material would be an appropriately substituted aminopyridine. For instance, the synthesis of 2,3-dichloropyridine (B146566) can be achieved from 2-chloronicotinic acid through a sequence of amidation, Hofmann degradation to introduce an amino group at the 3-position, followed by diazotization and a Sandmeyer reaction. prepchem.com A related process for the preparation of 2,3-dichloropyridine involves the diazotization of 3-amino-2-chloropyridine in the presence of an alkali metal nitrite and aqueous hydrochloric acid to form the diazonium salt, which is subsequently decomposed with a copper catalyst.
Another approach to halogenated pyridines begins with the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This activation facilitates electrophilic substitution and can also be a precursor to chlorination. For example, 2-chloronicotinic acid can be synthesized from nicotinic acid-N-oxide by reaction with phosphorus oxychloride. Similarly, 2-chloroisonicotinic acid can be prepared from citrazinic acid through a chlorination reaction to yield 2,6-dichloroisonicotinic acid, followed by a directed dechlorination. google.com
Direct halogenation of the pyridine ring is also a potential route, though it can sometimes lack regioselectivity depending on the existing substituents. The reactivity of the pyridine ring towards electrophilic halogenation is generally lower than that of benzene and requires forcing conditions or the presence of activating groups.
Carboxylic Acid Formation and Esterification Protocols
Once the halogenated isonicotinic acid is obtained, the final step in the synthesis of the target compound is the formation of the ethyl ester. The most common and direct method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695). Common acid catalysts include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol to afford the ethyl ester. This two-step procedure is often higher yielding and proceeds under milder conditions than the direct Fischer esterification.
| Esterification Method | Reagents | General Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | Heating in excess ethanol | One-step, cost-effective | Equilibrium reaction, may require harsh conditions |
| Acyl Chloride Formation | Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | Reaction with chlorinating agent, followed by addition of ethanol | High yield, milder conditions for the second step | Two-step process, uses hazardous reagents |
Advanced Catalytic Approaches in Pyridine Ester Synthesis
Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the derivatization of halogenated pyridines, including ethyl 2,3-dichloroisonicotinate.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions allow for the selective functionalization of dihalogenated pyridines, often with high regioselectivity depending on the reaction conditions and the electronic and steric nature of the substrate.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. This reaction is a powerful method for the synthesis of arylamines. In the context of this compound, this reaction can be used to selectively introduce an amino group at either the 2- or 3-position. The regioselectivity of the amination can often be controlled by the choice of palladium catalyst, ligand, and reaction conditions. For instance, in dichloropyridines, the chlorine at the 2-position is often more reactive towards palladium-catalyzed amination than the chlorine at the 3-position.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.
A variety of palladium sources, phosphine ligands, and bases can be employed in the Buchwald-Hartwig amination. The choice of these components is crucial for achieving high yields and selectivities.
| Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex |
| Amine | Primary and secondary amines, anilines | Nucleophile that forms the new C-N bond |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. For this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 2- and/or 3-positions.
Similar to the Buchwald-Hartwig amination, the regioselectivity of the Suzuki-Miyaura coupling on dihalopyridines can often be controlled. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound (activated by a base), and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
The reaction conditions for the Suzuki-Miyaura coupling are generally mild and tolerant of a wide range of functional groups.
| Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the palladium center and influences reactivity and selectivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Organoboron Reagent | Arylboronic acids, arylboronic esters | Source of the aryl group to be coupled |
Click Chemistry for Triazole-Isonicotinate Conjugates
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands out as a highly efficient and versatile method for synthesizing 1,2,3-triazole-isonicotinate conjugates. researchgate.netnih.gov This reaction is favored in medicinal chemistry for its reliability, high yields, selectivity, and biocompatibility. nih.gov The core of this methodology involves the reaction between an organic azide and a terminal alkyne, catalyzed by a Cu(I) species, to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgmdpi.comgriffith.edu.au
The synthesis of these hybrid molecules typically begins with the preparation of two key synthons: an isonicotinate (B8489971) derivative containing a terminal alkyne and a separate molecule functionalized with an azide group, or vice versa. mdpi.comnih.gov These precursors are then joined in the CuAAC reaction. The 1,2,3-triazole ring formed in this process acts as a stable and rigid linker, connecting the isonicotinate scaffold to another pharmacophoric group. griffith.edu.aumdpi.com This triazole linker is not merely a passive spacer; it can actively participate in interactions with biological targets through hydrogen bonding and dipole interactions. nih.gov
The CuAAC reaction is noted for its mild conditions, often proceeding at room temperature and in aqueous solutions, which contributes to its broad applicability in creating libraries of diverse compounds for drug discovery. organic-chemistry.orgmdpi.comgriffith.edu.au The resulting triazole-isonicotinate hybrids are explored for various therapeutic applications. researchgate.net
Table 1: Key Features of CuAAC for Triazole-Isonicotinate Synthesis
| Feature | Description |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Key Reactants | An azide-functionalized synthon and an alkyne-functionalized synthon |
| Product | 1,4-disubstituted 1,2,3-triazole ring linking two molecular fragments |
| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent |
| Selectivity | Highly regioselective for the 1,4-disubstituted triazole isomer |
| Advantages | High yields, mild reaction conditions, wide scope, operational simplicity |
Phosphine-Catalyzed Annulation Methodologies for Pyridine Rings
Phosphine-catalyzed annulation reactions represent a powerful strategy for the construction of substituted pyridine and tetrahydropyridine rings. nih.govacs.org A prominent example is the [4+2] annulation between α-alkyl allenoates (acting as 1,4-dipole synthons) and imines, which yields highly functionalized tetrahydropyridine derivatives. nih.govacs.org These tetrahydropyridines can serve as versatile intermediates for the synthesis of corresponding pyridine structures.
The generally accepted mechanism begins with the nucleophilic addition of a phosphine, such as tri-n-butylphosphine, to the β-position of the allenoate. This creates a resonance-stabilized zwitterionic species. nih.gov This intermediate then acts as a nucleophile, attacking the imine to produce a sulfonamide intermediate, which subsequently undergoes proton transfer and cyclization. nih.gov The final step involves the elimination of the phosphine catalyst to afford the tetrahydropyridine ring. This reaction is highly regioselective and efficient. acs.org
This methodology has been successfully applied in the total synthesis of complex natural products, including indole alkaloids like (±)-alstonerine and (±)-macroline, demonstrating its robustness and utility in constructing intricate molecular frameworks. nih.govacs.org The resulting α,β-unsaturated ester functionality within the newly formed ring provides a convenient handle for further chemical transformations. acs.org Theoretical studies using density functional theory (DFT) have also been employed to investigate the mechanisms of metal-free phosphination of pyridines, where phosphines add to an activated pyridine ring, leading to C-P bond formation and functionalized pyridine products. nih.gov
Synthesis of Key Analogs and Derivatized Forms of this compound
Preparation of Alkyl 2,6-Dichloroisonicotinates (e.g., Methyl, Trifluoroethyl)
The synthesis of various alkyl 2,6-dichloroisonicotinates is typically achieved through the esterification of 2,6-dichloroisonicotinic acid (INA). This can be accomplished using standard esterification methods. A specific example is the synthesis of trifluoroethyl 2,6-dichloroisonicotinate (TFINA), which has been prepared and studied as a potential elicitor for inducing the biosynthesis of plant secondary metabolites. nih.gov
The preparation involves reacting 2,6-dichloroisonicotinic acid with the corresponding alcohol (e.g., trifluoroethanol) under acidic conditions or by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with the alcohol.
Table 2: Examples of Alkyl 2,6-Dichloroisonicotinates
| Compound Name | Abbreviation | Parent Acid | Alcohol Reactant |
| Trifluoroethyl 2,6-dichloroisonicotinate | TFINA | 2,6-dichloroisonicotinic acid | Trifluoroethanol |
| Methyl 2,6-dichloroisonicotinate | 2,6-dichloroisonicotinic acid | Methanol | |
| Ethyl 2,6-dichloroisonicotinate | 2,6-dichloroisonicotinic acid | Ethanol |
Synthesis of Pyridine Carboxyloyloxy-Jasmonate Esters (e.g., 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl Jasmonate)
Complex derivatized forms, such as pyridine carboxyloyloxy-jasmonate esters, are synthesized to create hybrid molecules with potential biological activity. An example is the chemical synthesis of 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ). nih.gov This compound was synthesized and, along with TFINA, evaluated as an elicitor for secondary metabolite production in plant cell cultures. nih.gov
The synthesis of DPCEJ involves the esterification of 2,6-dichloroisonicotinic acid with a jasmonate derivative that has a free hydroxyl group. This creates an ester linkage between the pyridine carboxylic acid at its C4 position and the jasmonate moiety. The resulting conjugate, DPCEJ, demonstrated significant effects on taxuyunnanine C accumulation in Taxus chinensis cell cultures. nih.gov
Construction of 1,2,3-Triazole-Isonicotinate Hybrid Structures
The construction of 1,2,3-triazole-isonicotinate hybrids is a prime application of the click chemistry methodology described in section 2.2.2. researchgate.netmdpi.comnih.gov This strategy allows for the modular assembly of complex molecules by covalently linking an isonicotinate scaffold to another distinct chemical entity through a 1,2,3-triazole ring. griffith.edu.aunih.gov
The synthetic process is highly regioselective, yielding 1,4-disubstituted triazoles when catalyzed by copper(I). mdpi.comnih.gov The first step involves the separate synthesis of the required building blocks: one containing the isonicotinate core with a terminal alkyne, and the other being a molecule of interest functionalized with an azide group. mdpi.com These two components are then subjected to the CuAAC reaction conditions, typically using a source of Cu(I) like copper(II) sulfate with a reducing agent such as sodium ascorbate, in a suitable solvent system. mdpi.com This approach has been used to create libraries of hybrid compounds for screening as potential anticancer agents and other therapeutic uses. researchgate.net
Table 3: General Scheme for 1,2,3-Triazole-Isonicotinate Hybrids
| Step | Description | Reactants | Product |
| 1 | Preparation of Synthons | Isonicotinic acid derivative, alkyne source, azide source | Alkyne-functionalized isonicotinate, Azide-functionalized partner molecule |
| 2 | CuAAC Reaction | The two synthons from Step 1 | 1,2,3-Triazole-Isonicotinate Hybrid |
| Catalyst System | Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate) |
Chemical Transformations and Reaction Mechanisms of Ethyl 2,3 Dichloroisonicotinate Frameworks
Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyridine Moiety
The pyridine (B92270) ring in ethyl 2,3-dichloroisonicotinate is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents. This facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical utility.
Amidation and Amination Reactions at Pyridine Carboxylate Esters
The chlorine atoms on the pyridine ring can be displaced by nitrogen nucleophiles, such as amines and amides, to form substituted aminopyridine derivatives. These reactions typically proceed via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
The direct conversion of carboxylic acids to amides is often challenging due to the basicity of amines leading to the formation of unreactive carboxylates. Therefore, coupling agents are frequently employed to activate the carboxylic acid. psu.edu Alternatively, the ester can be directly reacted with an amine, particularly under conditions that favor the displacement of the chloro substituents on the pyridine ring. uniatlantico.edu.co For instance, the reaction of 2,4-dichloropyrimidines with various amines under reflux in ethanol (B145695) with a base like triethylamine (B128534) has been shown to be effective for SNAr amination. uniatlantico.edu.co
General conditions for amination can involve heating the dichloropyridine derivative with an excess of the amine, sometimes in the presence of a base to neutralize the HCl formed. The choice of solvent can vary, with polar aprotic solvents like DMF or DMSO often being effective.
Regioselectivity and Stereochemical Considerations in Substitution
The substitution pattern in nucleophilic aromatic substitution reactions of dichloropyridines is highly dependent on the position of the substituents and the nature of the nucleophile. In the case of 2,3-dichloroisonicotinate, the two chlorine atoms are at positions 2 and 3. The electron-withdrawing ester group at the 4-position influences the electron density distribution in the ring, thereby affecting the regioselectivity of the attack.
Generally, nucleophilic attack is favored at positions ortho or para to the ring nitrogen and to electron-withdrawing groups. In the 2,3-dichloroisonicotinate system, both C-2 and C-3 are ortho and meta to the ring nitrogen, respectively. The ester at C-4 will further activate the ring. Computational studies on related dichloropyrimidines have shown that the site of substitution can be predicted by analyzing the lowest unoccupied molecular orbital (LUMO) of the substrate. wuxiapptec.com For 2,4-dichloropyrimidines, substitution often occurs selectively at the C-4 position, but this can be altered by other substituents on the ring. wuxiapptec.com For 2,4-dichloropyridine, frontier molecular orbital (FMO) analysis has been used to understand the selectivity of SNAr reactions. researchgate.net
The regioselectivity can also be influenced by the steric hindrance of the nucleophile and the reaction conditions. For example, in the reaction of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have shown excellent C-2 selectivity. nih.gov The synthesis of 2,3-diaminopyridine (B105623) derivatives has been achieved through the amination of 3-amino-2-halopyridines with aqueous ammonia (B1221849) in the presence of a catalyst. google.com
Stereochemical considerations are generally not a factor in the substitution at the aromatic ring itself, as the ring is planar. However, if the incoming nucleophile or the final product contains stereocenters, their stereochemistry will be retained or influenced by subsequent reactions.
Ester Functional Group Interconversions
The ethyl ester group at the 4-position of the pyridine ring is susceptible to various transformations, most notably hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org The reaction yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid.
Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. psu.eduorganic-chemistry.orgscielo.braidic.it This reaction can be catalyzed by either acids or bases. Common catalysts include mineral acids, metal alkoxides, and enzymes. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. For instance, the transesterification of soybean oil with ethanol has been optimized using sodium hydroxide as a catalyst. scielo.br
| Transformation | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2,3-Dichloroisonicotinic acid |
| Base-Catalyzed Hydrolysis | NaOH or KOH (aq), Heat | Sodium 2,3-dichloroisonicotinate |
| Transesterification | R'OH, Acid or Base catalyst, Heat | Alkyl 2,3-dichloroisonicotinate |
Reductive Processes and Hydrogenation of Pyridine Rings (General)
The dichloropyridine framework can undergo reduction under various conditions, leading to dechlorination or saturation of the pyridine ring.
Selective dechlorination of chloropyridines can be achieved through catalytic hydrogenation. For instance, 2,3,6-trichloropyridine (B1294687) can be selectively dechlorinated to 2,3-dichloropyridine (B146566) using a palladium catalyst on a support like activated carbon, often in the presence of an acid-binding agent like triethylamine to neutralize the generated HCl. cabidigitallibrary.org A similar approach could potentially be used for the selective removal of one of the chlorine atoms from this compound. An electrocatalytic method for the selective dechlorination of chloropyridine carboxylic acids has also been reported, using a noble metal-modified cathode. google.com
The complete hydrogenation of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as high pressure and temperature, and a suitable catalyst like platinum, palladium, or rhodium. The catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to piperidine-4-carboxylic acid has been achieved using a platinum catalyst in acetic acid. wuxiapptec.com The silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane (B72294) has also been developed, leading to structurally diverse azacyclic compounds. acs.org
| Transformation | Reagents and Conditions | Potential Product(s) |
| Selective Dechlorination | H₂, Pd/C, Base (e.g., Et₃N) | Ethyl 2-chloroisonicotinate or Ethyl 3-chloroisonicotinate |
| Ring Hydrogenation | H₂, PtO₂ or Rh/C, High Pressure | Ethyl 2,3-dichloropiperidine-4-carboxylate |
| Electrocatalytic Dechlorination | Noble metal cathode, Electrolytic cell | Ethyl chloro-isonicotinate derivatives |
Oxidative Transformations and Ring Modifications (General)
The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization. The oxidation of electron-deficient pyridines often requires strong oxidizing agents. thieme-connect.de Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
The resulting pyridine N-oxide can then undergo various reactions. For example, it can facilitate nucleophilic substitution at the ortho and para positions. Ring modification reactions, while less common, can potentially be achieved under specific conditions, leading to the formation of different heterocyclic systems. nih.gov The synthesis of pyridine-2,3-dicarboxylic acid compounds has been achieved through the oxidation of quinolines. googleapis.com
| Transformation | Reagents and Conditions | Potential Product |
| N-Oxidation | m-CPBA or H₂O₂/catalyst | This compound N-oxide |
Mechanistic Investigations of Reaction Pathways for this compound Frameworks Fall Short of Intermediate Identification
Despite the importance of this compound as a versatile building block in the synthesis of functionalized pyridine derivatives, detailed mechanistic investigations into its chemical transformations, particularly the identification and characterization of reaction intermediates, remain a significant gap in the scientific literature.
While the reactivity of chloro- and polychlorinated aromatic and heteroaromatic systems has been a subject of considerable study, specific research focusing on the mechanistic pathways of this compound is notably scarce. General principles of nucleophilic aromatic substitution (SNAr) are presumed to govern its reactions, but the direct observation or isolation of key intermediates, such as Meisenheimer complexes, has not been reported for this specific substrate.
Theoretical and computational studies, which have proven invaluable in elucidating reaction mechanisms for other chlorinated compounds, appear not to have been extensively applied to this compound. Such studies could provide crucial insights into the transition states and potential intermediates involved in its various transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
The existing body of research touches upon the reactivity of related structures, such as other dichloropyridine derivatives. For instance, studies on the reactions of chloropyridine N-oxides with nucleophiles have provided insights into the relative reactivity of different chlorine positions. However, the electronic and steric effects of the ethoxycarbonyl group at the 4-position of the pyridine ring in this compound are expected to significantly influence its reactivity profile, making direct extrapolation from simpler analogs challenging.
Biological and Biomedical Research Applications of Ethyl 2,3 Dichloroisonicotinate Analogs
Agrochemical Science: Plant Defense Elicitation and Acquired Resistance
In the field of agrochemical science, analogs of ethyl 2,3-dichloroisonicotinate are recognized as potent plant defense elicitors. These synthetic compounds can trigger a plant's innate immune system, leading to a state of heightened resistance against a wide range of pathogens.
Induction of Systemic Acquired Resistance (SAR) Pathways (from 2,6-dichloroisonicotinic acid, INA)
2,6-dichloroisonicotinic acid (INA), a well-studied analog, is a classic inducer of Systemic Acquired Resistance (SAR), a whole-plant defense response that provides long-lasting, broad-spectrum protection against pathogens. nih.gov SAR is typically dependent on the signaling molecule salicylic (B10762653) acid (SA). nih.gov However, research has shown that INA can induce SAR and the expression of associated defense genes even in transgenic plants that are unable to accumulate SA. nih.gov This indicates that INA activates the SAR signal transduction pathway at a point downstream of SA accumulation. nih.gov It is considered a synthetic functional analog of SA, capable of initiating a protective state in various plant species, including cucumber, tobacco, and cotton, against diverse pathogens. nih.govnih.govwonder-corporation.com
Modulation of Host Plant Pathogenesis-Related (PR) Gene Expression
A key feature of SAR activation is the accumulation of pathogenesis-related (PR) proteins, which are thought to contribute collectively to enhanced disease resistance. nih.govcsic.es The application of INA has been shown to induce the expression of the same set of PR genes that are activated during a natural pathogen-induced SAR response. nih.gov Studies in tobacco have demonstrated that INA treatment leads to the synthesis of multiple classes of PR proteins. nih.govnih.gov The effectiveness of INA and its analogs in enhancing disease resistance, for instance against tobacco mosaic virus, directly correlates with their ability to induce the expression of specific genes like PR-1. nih.govnih.gov This makes PR gene expression a reliable molecular marker for the onset of INA-induced resistance. nih.gov
Potentiation of Plant Secondary Metabolite Biosynthesis (e.g., Taxuyunnanine C)
Plant defense elicitors can also enhance the production of valuable secondary metabolites. While direct studies on this compound or INA with Taxuyunnanine C are limited, research on the closely related signaling molecule, salicylic acid, provides significant insights. In suspension cultures of Taxus chinensis, the accumulation of Taxuyunnanine C was found to be strongly dependent on the level of endogenous salicylic acid. nih.gov Manipulation of the internal SA level was shown to be an effective strategy for improving the biosynthesis of this valuable taxoid. nih.gov Specifically, SA acts as a signal that up-regulates the transcription of key genes in the Taxuyunnanine C biosynthetic pathway, such as geranylgeranyl diphosphate (B83284) synthase and taxadiene synthase. nih.govnih.gov Given that INA functions as an analog of SA, it points to the potential for isonicotinate (B8489971) derivatives to be used as elicitors to increase the production of important plant-derived compounds.
Interplay with Plant Signal Transduction Pathways (e.g., Salicylic Acid pathway)
INA's mode of action is intrinsically linked to the salicylic acid (SA) signaling pathway, a central hub in plant defense. nih.govmedchemexpress.com Although INA treatment does not lead to the accumulation of SA itself, it mimics SA's effects to trigger defense responses. nih.gov A key discovery in this interplay is the identification of catalase as a SA-binding protein. nih.govnih.gov Both SA and INA can bind to and inhibit catalase activity. nih.govnih.gov It is proposed that this inhibition leads to an increase in reactive oxygen species, which then act as secondary messengers to induce PR gene expression and other defense responses. nih.govnih.gov The ability of INA analogs to inhibit catalase mirrors their biological activity in inducing resistance, highlighting a specific molecular interaction within the plant's signal transduction network. nih.gov
Table 1: Agrochemical Research Findings for Isonicotinic Acid Analogs
| Research Area | Key Finding | Organism(s) | Compound(s) Studied | Citations |
|---|---|---|---|---|
| Systemic Acquired Resistance (SAR) | Induces SAR pathway downstream of salicylic acid accumulation. | Tobacco, Arabidopsis, Cucumber | 2,6-dichloroisonicotinic acid (INA) | nih.govnih.gov |
| Gene Expression | Activates expression of Pathogenesis-Related (PR) genes. | Tobacco, Tomato | 2,6-dichloroisonicotinic acid (INA) | nih.govnih.govnih.govchemicalbook.com |
| Secondary Metabolite Biosynthesis | Endogenous levels of SA strongly influence Taxuyunnanine C accumulation. | Taxus chinensis | Salicylic Acid (SA) | nih.govnih.gov |
| Signal Transduction | Inhibits catalase activity, mimicking a key function of salicylic acid. | Tobacco | 2,6-dichloroisonicotinic acid (INA), Salicylic Acid (SA) | nih.govnih.gov |
Medicinal Chemistry: Therapeutic Potential and Target Modulation
In medicinal chemistry, the isonicotinate scaffold has been incorporated into novel molecular designs, leading to the synthesis of derivatives with potential therapeutic applications, particularly in oncology.
Antiproliferative Activity against Various Cancer Cell Lines (from 1,2,3-triazole-isonicotinate derivatives)
Derivatives that combine the isonicotinate structure with a 1,2,3-triazole ring have shown notable antiproliferative activity against a range of human cancer cell lines. The 1,2,3-triazole ring is a valuable pharmacophore known to engage in biological interactions such as hydrogen bonding. nih.gov Synthetic hybrids of coumarin (B35378) and 1,2,3-triazole have demonstrated cytotoxic effects against the MCF7 breast cancer cell line, with some compounds showing significantly greater activity than the precursor molecules. nih.gov Further research on 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives has also identified compounds with inhibitory activity against the K562 human erythromyeloblastoid leukemia cell line. ebi.ac.uk The antiproliferative effects of some 1,2,3-triazole-containing agents have been linked to mechanisms such as inducing apoptosis and arresting the cell cycle.
Table 2: Antiproliferative Activity of Isonicotinate-related Triazole Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Citations |
|---|---|---|---|
| Coumarin-1,2,3-triazole hybrids | MCF7 (Breast cancer) | Cytotoxic activity, with IC50 values as low as 2.66 µM. | nih.gov |
| 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | K562 (Leukemia) | Inhibitory activity, with one compound showing 85% inhibition. | ebi.ac.uk |
| Dehydroepiandrosterone-1,2,3-triazole derivatives | A549 (Lung cancer) | Antiproliferative effects via G2 phase cell cycle arrest and apoptosis induction. |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (from 1,2,3-triazole-isonicotinate derivatives)
A promising area of research involves the synthesis of 1,2,3-triazole-isonicotinate derivatives as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a cell surface receptor whose dysregulation is implicated in the growth of numerous cancers. tandfonline.com
Researchers have successfully synthesized novel series of 1,2,3-triazole-isonicotinate derivatives using a method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". tandfonline.comfigshare.com The synthesis process starts with a di-substituted isonicotinate, such as methyl 2,6-dichloroisonicotinate, which undergoes further reactions to create a scaffold ready for the CuAAC reaction. tandfonline.com
These synthesized compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (Hep-G2), and colon cancer (HCT-116). tandfonline.comfigshare.com In one study, all tested triazole-isonicotinate compounds demonstrated significantly greater cytotoxicity against colon and breast cancer cells compared to the reference drug doxorubicin. tandfonline.com
Notably, a specific derivative, identified as compound 13 in the study, showed the most potent activity against breast cancer cells. tandfonline.com Molecular docking studies suggest that the biological activity of these compounds is linked to their ability to form stable interactions within the binding site of the EGFR kinase. tandfonline.comfigshare.com The inhibitory activity of compound 13 against EGFR confirms its potential as a targeted anticancer agent, making these 1,2,3-triazole-isonicotinate derivatives promising candidates for further development in breast cancer therapy. tandfonline.com
Table 1: EGFR Inhibition and Antiproliferative Activity of a Lead 1,2,3-triazole-isonicotinate Derivative
| Compound | Target | Cell Line | Activity | Citation |
| Compound 13 | EGFR Kinase | MCF-7 (Breast Cancer) | Significant inhibitory activity and potent antiproliferative effects. | tandfonline.comfigshare.com |
Induction of Apoptosis and Cell Cycle Arrest in Neoplastic Cells
Beyond direct enzyme inhibition, isonicotinate analogs are being investigated for their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. These are crucial mechanisms for controlling cancer proliferation. tandfonline.comnih.govuni.lu
The potent 1,2,3-triazole-isonicotinate derivative, compound 13, was found to be a strong inducer of apoptosis in MCF-7 breast cancer cells. tandfonline.comfigshare.com Further analysis using flow cytometry revealed that this compound also causes cell cycle arrest, contributing to its antiproliferative effects. tandfonline.com Another study on different pyridine-based derivatives found that a potent analog (compound 3d) stimulated apoptosis in MCF-7 cells by activating caspase-3 and arrested the cell cycle in the S phase. rsc.org
Derivatives of nicotinic acid (an isomer of isonicotinic acid), such as curcumin (B1669340) nicotinate (B505614) (CN), have also been shown to effectively induce apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines, including colon, breast, and nasopharyngeal cancers. nih.govuni.lu The mechanism for CN's action was found to be mediated by the tumor suppressor protein p53. Activation of p53 led to the upregulation of pro-apoptotic proteins like Bid and Bak, and ultimately, cleavage of PARP, a key event in apoptosis. nih.gov This p53-mediated mechanism highlights a pathway through which these compounds can selectively target cancer cells. nih.govuni.lu
Table 2: Effects of Isonicotinate Analogs on Apoptosis and Cell Cycle in Cancer Cells
| Compound/Analog | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Mediating Pathway/Protein | Citation |
| 1,2,3-triazole-isonicotinate (Cmpd 13) | MCF-7 (Breast) | Strong induction | Arrest | Not specified | tandfonline.comfigshare.com |
| Pyridine-3-carbonitrile (Cmpd 3d) | MCF-7 (Breast) | Caspase-3 activation | Arrest at S phase | Caspase-3 | rsc.org |
| Curcumin Nicotinate (CN) | HCT116 (Colon), MCF-7 (Breast) | Induction | Arrest at G2/M phase | p53-mediated | nih.govuni.lu |
Exploration of Molecular Targets and Pathways (from 2,6-dichloroisonicotinate derivatives)
The analog 2,6-dichloroisonicotinic acid (INA) has been a key tool in plant biology for dissecting molecular signaling pathways related to disease resistance. researchgate.netnih.govnih.gov It is recognized as a functional synthetic analog of salicylic acid (SA), a critical plant hormone that regulates defense responses. nih.govnih.gov
Research shows that INA activates plant defense mechanisms, a phenomenon known as systemic acquired resistance (SAR), which provides broad-spectrum protection against various pathogens. mdpi.comresearchgate.net Unlike some activators that work by stimulating the production of SA, INA acts downstream in the SA signaling pathway. mdpi.com It directly engages with and modulates SA-dependent pathways, leading to the expression of defense-related genes, such as pathogenesis-related (PR) genes. nih.govmdpi.com
The use of INA in phenotypic screens and genetic studies has helped to identify and characterize key components of the SA signaling cascade. nih.govnih.gov This research, although in the field of agrochemicals, provides a clear example of how dichloro-substituted isonicotinate derivatives can be used as chemical probes to explore and understand complex molecular pathways. researchgate.netnih.gov
Investigation in Other Disease Models (e.g., glioblastoma)
The application of isonicotinate-related structures and the principles discovered from their study, such as inducing cell cycle arrest, are being explored in aggressive disease models like glioblastoma (GBM). nih.govmdpi.com Glioblastoma is a highly lethal brain tumor known for its resistance to standard treatments like radiotherapy. nih.govmdpi.com
One area of investigation is the use of small molecules to make tumor cells more sensitive to radiation. For instance, research has shown that inducing mitotic cell cycle arrest with a KIF11 inhibitor called ispinesib (B1684021) can radiosensitize patient-derived GBM cells. mdpi.com This approach, which enriches the tumor cell population in the most radiosensitive phase of the cell cycle, has been shown to improve survival in preclinical GBM models when combined with radiation. mdpi.com
Furthermore, natural compounds with related structural features are being examined. Isocnicin, a natural compound, has been shown to reduce cell viability in glioblastoma cell lines (U87 and T98) and induce cell cycle arrest at the S and G2/M phases. nih.gov When combined with radiation, isocnicin demonstrated a synergistic antiproliferative effect, significantly increasing the percentage of cells in the G2/M phase. nih.gov Additionally, niacin (nicotinic acid), a close structural relative of isonicotinic acid, is being evaluated in a clinical trial as an add-on to standard chemoradiation therapy for newly diagnosed glioblastoma. clinicaltrials.gov These studies highlight a strategy where isonicotinate-related concepts are being applied to tackle challenging diseases like glioblastoma. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Computational Chemical Biology
Elucidation of Structural Determinants for Biological Potency
The specific arrangement of atoms and functional groups within ethyl 2,3-dichloroisonicotinate dictates its biological efficacy. The halogen substitution pattern, the nature of the ester group, and the presence of any additional substituents are all critical factors that modulate its activity.
Research on other halogenated compounds has demonstrated the importance of these substitution patterns. For example, studies on disinfection byproducts have shown that the extent of bromine substitution varies between different classes of compounds, highlighting the nuanced effects of halogen placement. nih.gov In the context of isonicotinates, the precise location of the chloro substituents would influence the electron distribution within the pyridine (B92270) ring, thereby affecting its interaction with receptor sites.
The ester group in this compound is not merely a passive component; it plays a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. The size and nature of the alkyl group of the ester can influence solubility, membrane permeability, and metabolic stability.
Studies on other classes of compounds have consistently shown that varying the alkyl chain length can have a profound impact on biological activity. For instance, in a series of cannabimimetic indoles, optimal binding to cannabinoid receptors was observed with a five-carbon side chain, with shorter or longer chains resulting in decreased affinity. nih.gov Similarly, research on synthetic cathinones revealed that the potency of dopamine (B1211576) uptake inhibition followed an inverted U-shape curve with increasing alkyl chain length, with the propyl and butyl analogs showing the highest activity. nih.gov This suggests that for this compound, there is likely an optimal alkyl chain length for the ester that balances factors such as lipophilicity and steric fit within a target binding pocket. Furthermore, the ester moiety itself can influence interactions, with studies on tocopherol derivatives indicating that the ester group can lead to repulsion and disordering within lipid membranes. nih.gov
The introduction of additional functional groups onto the this compound scaffold or the creation of hybrid molecules can lead to significant changes in biological activity. These modifications can introduce new binding interactions, alter the molecule's electronic properties, or improve its pharmacokinetic profile.
For example, SAR studies on a 4H-chromene system demonstrated that the introduction of a methoxy (B1213986) group at a specific position significantly improved potency. nih.gov In another study on pyrimidine (B1678525) derivatives, the addition of a methyl group to a pyrrolinyl scaffold resulted in a potent inhibitor of gene expression. These examples underscore the principle that even small structural modifications can have a dramatic effect on biological function. The creation of hybrid structures, where this compound is combined with another pharmacophore, could also lead to compounds with novel or enhanced activities.
In Silico Modeling and Molecular Docking Analysis
Computational methods have become indispensable tools in modern drug discovery and development. In silico techniques, such as molecular docking and virtual screening, allow for the rapid assessment of a compound's potential to interact with a biological target, thereby guiding the synthesis of more potent and selective analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Docking programs use scoring functions to estimate the binding affinity, which can be used to rank different compounds. nih.gov For this compound, molecular docking could be employed to predict its binding affinity to various potential protein targets and to understand the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov
The insights gained from SAR studies and molecular docking can be used to rationally design novel analogs of this compound with improved properties. Virtual screening is a computational approach used to search large libraries of compounds for molecules that are likely to bind to a specific target. nih.govresearchgate.net This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of a known active compound as a template. By creating a pharmacophore model based on the key structural features of this compound, it is possible to screen virtual libraries for new compounds with a higher probability of being active. nih.gov This approach accelerates the discovery of new lead compounds and reduces the number of compounds that need to be synthesized and tested experimentally.
Conformational Analysis and Pharmacophore Development (General)
Conformational Analysis:
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound focuses on the rotational freedom around its single bonds, primarily concerning the ethyl ester group. The orientation of the ethyl group relative to the pyridine ring can significantly impact how the molecule interacts with a biological target.
The ester group itself has a preference for a planar Z conformation due to favorable dipole-dipole interactions and minimization of steric hindrance. researchgate.net However, the rotation around the C4-C(O) bond and the C(O)-O bond introduces multiple possible conformers. Studies on similar molecules, like ethyl propionate, have identified several stable rotameric forms, such as trans-trans (TT) and trans-gauche (TG), with relatively small energy differences between them. nih.govacs.org
For this compound, the presence of the chlorine atom at the C3 position introduces significant steric hindrance, which would likely influence the preferred conformation of the ethyl ester. It is hypothesized that the ester group would orient itself to minimize repulsion with the adjacent chlorine atom. This could be investigated computationally by mapping the potential energy surface as a function of the relevant dihedral angles.
Illustrative Conformational Energy Profile:
| Conformer | Dihedral Angle (C3-C4-C=O) | Relative Energy (kcal/mol) (Hypothetical) |
| A | 0° | +5.0 |
| B | 90° | +1.5 |
| C | 180° | 0.0 |
This table illustrates the type of data generated in a conformational analysis study, showing hypothetical energy values for different rotational positions of the ester group.
Pharmacophore Development:
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For compounds like this compound, which shares structural motifs with auxin mimic herbicides, a hypothetical pharmacophore can be proposed. unl.eduresearchgate.netunl.edu
Key pharmacophoric features for auxin mimics often include:
An aromatic or heteroaromatic ring system.
A carboxylic acid or a group that can be hydrolyzed to a carboxylic acid (like an ester).
Specific electronic and steric properties conferred by substituents.
A hypothetical pharmacophore for this compound could include:
A hydrogen bond acceptor feature from the pyridine nitrogen.
A hydrogen bond acceptor feature from the carbonyl oxygen of the ester.
Hydrophobic/steric features defined by the dichlorinated pyridine ring.
A specific spatial arrangement of these features.
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and provides insights into the molecular properties driving the biological response.
Statistical Models for Activity Prediction
To develop a QSAR model for a series of analogues of this compound, a statistical method such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms could be employed. nih.gov The general form of an MLR model would be:
Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Where D₁, D₂, ... Dₙ are molecular descriptors and c₀, c₁, ... cₙ are regression coefficients.
A hypothetical dataset for a QSAR study could be structured as follows:
Illustrative Data for a QSAR Study:
| Compound | Substituent at C5 | log(1/IC₅₀) (Hypothetical) | ClogP (Descriptor) | Dipole Moment (Descriptor) |
| 1 | -H | 4.5 | 2.1 | 2.5 |
| 2 | -CH₃ | 4.8 | 2.5 | 2.6 |
| 3 | -F | 4.7 | 2.2 | 2.9 |
| 4 | -Cl | 5.1 | 2.7 | 3.1 |
This table demonstrates the format of data used in a QSAR analysis, with hypothetical activity values and calculated molecular descriptors for a series of analogues.
The robustness and predictive power of the resulting model would be evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.gov
Correlating Electronic and Steric Parameters with Biological Outcomes
The biological activity of this compound and its analogues would be heavily influenced by the electronic and steric properties of its substituents.
Electronic Parameters:
Inductive and Resonance Effects: The two chlorine atoms are electron-withdrawing through induction due to their high electronegativity, which decreases the electron density of the pyridine ring. scribd.com This can affect the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. While chlorine can be electron-donating through resonance, its inductive effect typically dominates in pyridine systems. nih.gov The ethyl ester group is also electron-withdrawing.
Molecular Descriptors: Relevant electronic descriptors for a QSAR model would include parameters that quantify these effects, such as Hammett constants (σ), calculated atomic charges, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
Steric Parameters:
Steric Hindrance: The chlorine atom at the C2 position provides significant steric bulk near the pyridine nitrogen, potentially hindering its interaction with a receptor. wikipedia.org The chlorine at C3 creates steric clash with the ethyl ester at C4, influencing its conformational preference.
Molecular Descriptors: Steric effects can be quantified using descriptors like molar refractivity (MR), Taft steric parameters (Es), and various topological indices that describe molecular shape and size. researchgate.net
A successful QSAR model would likely incorporate a combination of these electronic and steric descriptors to rationalize the observed biological outcomes for a series of related compounds.
Future Perspectives and Emerging Research Directions
Development of Advanced Synthetic Routes for Scalable Production
The industrial-scale production of functionalized pyridine (B92270) compounds like Ethyl 2,3-dichloroisonicotinate often faces challenges such as harsh reaction conditions, the use of hazardous chemicals, and the generation of significant byproducts. researchgate.net Current synthetic methods for related isonicotinic acid derivatives can be complex and may not be economically viable for large-scale manufacturing. Future research is focused on developing more efficient, cost-effective, and scalable synthetic routes.
Key areas of development include:
Catalytic Processes: The exploration of novel catalysts, such as nanostructured V–Cr–O catalysts, is underway to improve selectivity and efficiency in the synthesis of isonicotinic acid, a related precursor. researchgate.net
Flow Chemistry: Continuous-flow microreactors offer a promising alternative to traditional batch processing. nih.gov This technology can provide better control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety.
Solid Acid Catalysts: The use of solid acid catalysts in the esterification of nicotinic acid is being investigated to reduce corrosive waste and simplify catalyst recovery, making the process more suitable for industrial applications. google.com
These advancements aim to overcome the limitations of current synthetic methods, enabling the sustainable and economical production of this compound for broader research and commercial use.
In-Depth Mechanistic Investigations in Biological Systems
Understanding the molecular mechanisms by which this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents or agrochemicals. The halogenated pyridine core suggests potential interactions with a variety of biological targets. Future research will likely focus on elucidating these interactions to understand the compound's mode of action, identify specific cellular targets, and predict potential off-target effects. Advanced computational and experimental techniques will be instrumental in mapping these molecular pathways.
Expansion into Novel Therapeutic Areas and Agrochemical Applications
The structural motif of this compound is a key building block for a range of biologically active molecules. Nicotinamide derivatives, for instance, have shown a wide array of biological activities, including anti-inflammatory, antitumor, antimicrobial, and herbicidal properties. nih.gov This suggests that derivatives of this compound could hold significant potential in both medicine and agriculture.
Future research will likely explore:
Therapeutic Potential: Investigating the efficacy of novel derivatives in areas such as oncology, infectious diseases, and inflammatory conditions.
Agrochemical Applications: Developing new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
The versatility of the isonicotinate (B8489971) scaffold provides a rich platform for the discovery of new bioactive compounds.
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The discovery of new drug candidates and agrochemicals can be significantly accelerated through modern techniques like high-throughput screening (HTS) and combinatorial chemistry. researchgate.netresearchgate.netrjppd.org These approaches allow for the rapid synthesis and evaluation of large libraries of compounds to identify "hits" with desired biological activity. rjppd.org
Future strategies will involve:
Combinatorial Libraries: Synthesizing a diverse range of derivatives of this compound to create extensive chemical libraries for screening.
High-Throughput Screening (HTS): Utilizing automated HTS platforms to efficiently test these libraries against a multitude of biological targets. researchgate.netresearchgate.net
Computational Screening: Employing high-throughput computational screening (HTCS) methods, such as molecular docking and QSAR models, to virtually screen vast chemical spaces and prioritize candidates for synthesis and experimental testing. nih.gov
The integration of these technologies can dramatically shorten the timeline for identifying promising lead compounds for further development. researchgate.net
| Technology | Application in Lead Discovery | Potential Impact |
| Combinatorial Chemistry | Rapid synthesis of large libraries of isonicotinate derivatives. | Expands the chemical space for screening. |
| High-Throughput Screening (HTS) | Automated biological evaluation of compound libraries. researchgate.netresearchgate.net | Accelerates the identification of active compounds. |
| High-Throughput Computational Screening (HTCS) | Virtual screening and prediction of biological activity. nih.gov | Reduces costs and time by prioritizing promising candidates. nih.gov |
Design of Targeted Delivery Systems for Enhanced Bioavailability
The effectiveness of a bioactive compound is often limited by its bioavailability and ability to reach the target site in the body or environment. Targeted delivery systems are designed to overcome these challenges by delivering the therapeutic or agrochemical agent precisely where it is needed, thereby enhancing efficacy and minimizing side effects. nih.govdovepress.com
Emerging research in this area includes:
Nanocarriers: Utilizing nanoparticles, liposomes, and micelles to encapsulate this compound derivatives, improving their solubility, stability, and delivery to specific cells or tissues. nih.govnih.gov
Surface Modification: Functionalizing nanocarriers with targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on target cells. nih.govunipd.it
Controlled Release: Designing delivery systems that release the active compound in a controlled manner in response to specific stimuli at the target site.
These advanced delivery strategies hold the potential to significantly improve the therapeutic index and performance of compounds derived from this compound.
Green Chemistry Approaches in Isonicotinate Synthesis
The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve sustainability. sphinxsai.com Traditional methods for producing isonicotinic acid and its derivatives often involve hazardous reagents and generate substantial waste. researchgate.net
Future research will focus on developing greener synthetic routes by:
Using Environmentally Friendly Solvents: Replacing hazardous solvents like toluene with greener alternatives such as tert-amyl alcohol. nih.gov
Biocatalysis: Employing enzymes as catalysts, which offer high selectivity and operate under mild reaction conditions. nih.gov The use of lipases, for example, has shown promise in the synthesis of nicotinamide derivatives. nih.gov
Maximizing Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. sphinxsai.com
Adopting these green chemistry principles will be essential for the sustainable production and application of this compound and related compounds. pharmtech.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
